2,3,5,6-Tetrafluoro-4-iodopyridine

描述

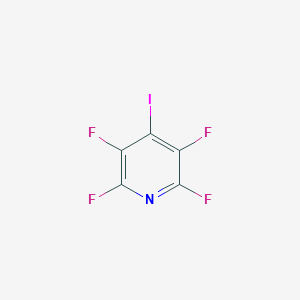

2,3,5,6-Tetrafluoro-4-iodopyridine is a fluorinated heterocyclic compound It is a derivative of pyridine, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom

准备方法

2,3,5,6-Tetrafluoro-4-iodopyridine can be synthesized through several methods. One common method involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide. Another method involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide . These methods yield the desired compound with high efficiency and purity.

化学反应分析

Nucleophilic Substitution Reactions

The iodine and fluorine substituents participate in regioselective nucleophilic attacks:

Key Mechanistic Insight : Electron-withdrawing fluorine atoms direct nucleophiles to the C-2 position via resonance and inductive effects, while iodide displacement at C-4 occurs via an mechanism .

Organometallic Reactions

The compound serves as a precursor for organometallic intermediates:

-

Grignard Reagent Formation : Reacts with magnesium in tetrahydrofuran (THF) to form 2,3,5,6-tetrafluoropyridylmagnesium iodide, which couples with aryl halides in Kumada reactions .

-

Lithiation : Treatment with lithium diisopropylamide (LDA) generates 2,3,5,6-tetrafluoropyridyllithium, enabling C–C bond formation with electrophiles (e.g., aldehydes, ketones) .

Example Application : Ullmann coupling with Cu powder in DMF at 150°C produces perfluoro-4,4′-bipyridyl in 88% yield .

Homocoupling and Side Reactions

Under Suzuki–Miyaura cross-coupling conditions, homocoupling of the boronic acid derivative is observed as a competing pathway. Ligand screening reveals:

| Ligand | Homocoupling (%) | Product Yield (%) |

|---|---|---|

| XPhos | <1 | 99 |

| CyJohnPhos | <1 | 95 |

| PCy₃ | 11 | 78 |

| P(p-CF₃Ph)₃ | 3 | 95 |

CyJohnPhos and XPhos ligands suppress homocoupling effectively, making them optimal for scalable couplings .

Thermal Stability and Decomposition

The compound decomposes rapidly under thermal stress:

科学研究应用

Chemical Properties and Reactivity

2,3,5,6-Tetrafluoro-4-iodopyridine possesses a distinctive structure characterized by four fluorine atoms and one iodine atom attached to a pyridine ring. The presence of these halogen atoms enhances its electron-withdrawing capacity, making it a highly reactive compound. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

Key Chemical Reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position, allowing for the formation of various derivatives.

- Coupling Reactions: It serves as a building block in coupling reactions to synthesize more complex fluorinated compounds.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. Its ability to participate in nucleophilic substitutions makes it valuable for creating diverse fluorinated pyridines and other heterocycles that are important in medicinal chemistry .

Table 1: Comparison of Synthesis Methods

| Method | Description | Yield | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Reaction with hydroxide or methoxide ions | Variable | High selectivity for 2-substituted products |

| Coupling Reactions | Utilization in palladium-catalyzed reactions | Moderate | Effective for forming biphenyl structures |

Medicinal Chemistry

The unique properties of this compound make it an attractive candidate for pharmaceutical development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research indicates that derivatives of this compound may have potential as antimicrobial agents and in targeting specific biological pathways .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated pyridines derived from this compound. Results showed significant activity against several bacterial strains, suggesting its potential as a lead compound in drug development .

Biochemical Applications

In biochemical research, this compound has been utilized for developing radiolabeled imaging agents due to its ability to form stable complexes with biomolecules. The electron-withdrawing nature of the fluorine atoms enhances binding affinity to biological targets.

Biological Activity:

作用机制

The mechanism of action of 2,3,5,6-tetrafluoro-4-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The presence of fluorine atoms in the compound increases its electron-withdrawing capacity, making it more reactive towards nucleophiles . This property is exploited in various chemical reactions to synthesize derivatives with desired properties.

相似化合物的比较

2,3,5,6-Tetrafluoro-4-iodopyridine is unique compared to other fluorinated pyridines due to the presence of the iodine atom. Similar compounds include 2,3,5,6-tetrafluoropyridine and 3-chloro-2,4,5,6-tetrafluoropyridine . These compounds share similar fluorination patterns but differ in their reactivity and applications. The iodine atom in this compound provides unique reactivity, making it a valuable intermediate in organic synthesis.

生物活性

2,3,5,6-Tetrafluoro-4-iodopyridine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by the substitution of four hydrogen atoms with fluorine and one hydrogen atom with iodine on a pyridine ring. Its biological activity is primarily linked to its reactivity in nucleophilic substitution reactions, which can lead to the synthesis of various biologically active derivatives.

The synthesis of this compound can be achieved through several methods:

- Oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide.

- Reaction of pentafluoropyridine with sodium iodide in dimethylformamide (DMF) .

These synthetic routes highlight the compound's versatility and its potential as a precursor for further chemical modifications.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms enhances the compound's reactivity towards nucleophiles such as hydroxide ions and amines . This reactivity can lead to the formation of various derivatives that may exhibit distinct biological activities.

Biological Activity and Applications

Research has indicated that compounds derived from this compound possess various biological activities:

- Anticancer Activity : Some derivatives have shown potential as aryl hydrocarbon receptor (AhR) agonists. The ability to induce CYP1A1 and CYP1B1 gene expression has been observed in breast cancer cell lines .

- Toxicological Studies : The structure-dependent induction of certain genes suggests that halogenated compounds like this compound may exhibit persistent organic pollutant characteristics .

Case Studies

Several studies have explored the biological implications of halogenated pyridine derivatives:

- Study on AhR Agonist Activities : A study investigated the biological potency of halogenated compounds and found that certain derivatives of pyridine could induce significant gene expression related to cancer pathways .

- Toxicity Assessment : Research on chlorinated and brominated compounds indicated that halogenation patterns significantly influence toxicity profiles. The findings suggest that similar studies on this compound could reveal important safety data .

Data Table: Biological Activity Overview

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPRQTRSDKIVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key reactions of 2,3,5,6-tetrafluoro-4-iodopyridine highlighted in the research?

A1: The research primarily focuses on utilizing this compound as a starting material for further synthesis. Key reactions include:

- Formation of Organometallic Reagents: The iodine atom can be readily replaced with magnesium or lithium, forming 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, respectively. These organometallic compounds are valuable intermediates in organic synthesis. []

- Nucleophilic Substitution: Nucleophiles like hydroxide, methoxide, and ammonia preferentially attack the 2-position of the pyridine ring, displacing a fluorine atom and creating 2-substituted trifluoro-4-iodopyridines. []

- Coupling Reactions: this compound can undergo Ullmann coupling, leading to the formation of perfluoro-4,4′-bipyridyl. This reaction demonstrates its potential in constructing complex fluorinated nitrogen-containing heterocycles. []

Q2: Why is the synthesis of this compound significant?

A2: This compound serves as a crucial building block for synthesizing various fluorinated pyridines. The presence of both iodine and fluorine allows for diverse reactivity, enabling the introduction of different substituents and the creation of complex molecules. This is particularly relevant for developing new materials and pharmaceuticals, where fluorinated compounds are gaining increasing importance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。